2-Butylsulfanyl-6-hydroxy-3-methylpyrimidin-4-one
Overview
Description
2-Butylsulfanyl-6-hydroxy-3-methylpyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities. This compound is characterized by the presence of a butylsulfanyl group at the 2-position, a hydroxyl group at the 6-position, and a methyl group at the 3-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylsulfanyl-6-hydroxy-3-methylpyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with butylthiol in the presence of a base, followed by hydroxylation and methylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Butylsulfanyl-6-hydroxy-3-methylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The butylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 2-butylsulfanyl-3-methylpyrimidin-4-one.
Reduction: Formation of 2-butylsulfanyl-3-methylpyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the substituent used.
Scientific Research Applications
2-Butylsulfanyl-6-hydroxy-3-methylpyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butylsulfanyl-6-hydroxy-3-methylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting pyrimidine biosynthesis pathways, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-Isopropyl-6-methylpyrimidin-4-one: Similar structure but with an isopropyl group instead of a butylsulfanyl group.
Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents at the 2, 3, and 6 positions.
Uniqueness: 2-Butylsulfanyl-6-hydroxy-3-methylpyrimidin-4-one is unique due to the presence of the butylsulfanyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-butylsulfanyl-6-hydroxy-3-methylpyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-4-5-14-9-10-7(12)6-8(13)11(9)2/h6,12H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBLQTSQHHEXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=CC(=O)N1C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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